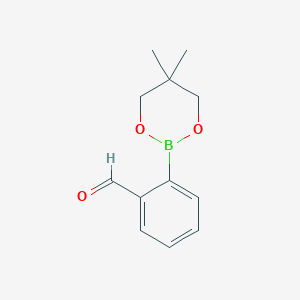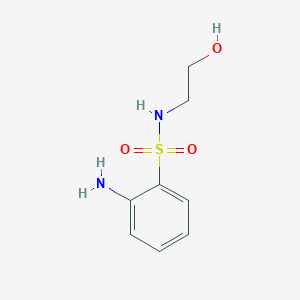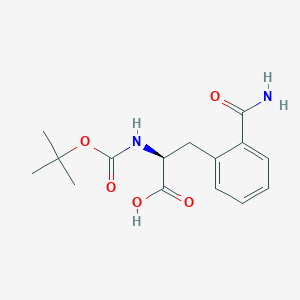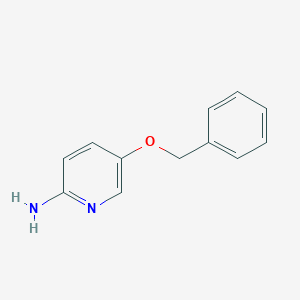![molecular formula C18H23ClN4O5S B113429 3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride CAS No. 374776-34-8](/img/structure/B113429.png)
3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride” has the molecular formula C18H23ClN4O5S . It has a molecular weight of 442.9 g/mol . The IUPAC name for this compound is also "3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride" .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C18H23ClN4O5S/c1-4-6-13-15 (16 (17 (20)24)23 (3)22-13)21-18 (25)12-10-11 (29 (19,26)27)7-8-14 (12)28-9-5-2/h7-8,10H,4-6,9H2,1-3H3, (H2,20,24) (H,21,25) . The SMILES representation is CCCC1=NN (C (=C1NC (=O)C2=C (C=CC (=C2)S (=O) (=O)Cl)OCCC)C (=O)N)C . Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 2.9 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 9 rotatable bonds .Scientific Research Applications
Environmental Impact and Degradation
Compounds with complex structures often undergo studies to understand their environmental fate, degradation pathways, and potential ecotoxicological effects. For instance, the environmental behavior of parabens, a group of preservatives with structural similarities to many complex organic compounds, has been extensively studied. Research indicates that despite wastewater treatments that eliminate them relatively well, parabens persist at low concentrations in effluents and are ubiquitous in surface waters and sediments due to their continuous introduction into the environment from consumer products (Haman et al., 2015).
Role in Pharmaceutical Applications
Compounds with specific functional groups are often key intermediates in the synthesis of pharmaceuticals. For example, the synthesis and evaluation of isoxazolone derivatives, which share a level of structural complexity with the compound , have significant implications in medicinal chemistry due to their biological and medicinal properties. These derivatives serve as intermediates for synthesizing a wide array of heterocycles, showcasing the potential utility of complex compounds in drug development (Laroum et al., 2019).
Antimicrobial and Antifungal Applications
Benzalkonium chlorides, for example, are known for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. The study of such compounds helps in understanding the efficacy and potential resistance mechanisms that can emerge from their widespread use (Pereira & Tagkopoulos, 2019).
Chemical Modifications and Applications
The chemical modification of biopolymers, such as xylan, into ethers and esters with specific functional groups, demonstrates the versatility of complex compounds for creating materials with novel properties. These modifications can result in new biopolymer derivatives with specific properties tailored for applications ranging from drug delivery to antimicrobial agents (Petzold-Welcke et al., 2014).
properties
IUPAC Name |
3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O5S/c1-4-6-13-15(16(17(20)24)23(3)22-13)21-18(25)12-10-11(29(19,26)27)7-8-14(12)28-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOLPGNYPMGNPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)OCCC)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxy-benzenesulfonyl Chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

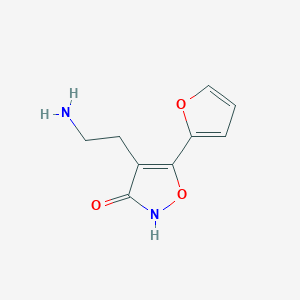
![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)
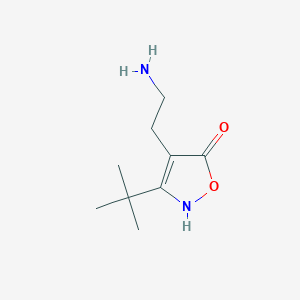
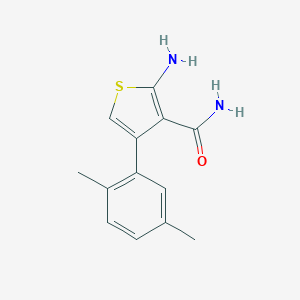
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)
![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)
![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)
![(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113358.png)
![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113360.png)
![(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113361.png)
